4-methoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide

Physicochemical profiling Drug-likeness Permeability prediction

Procure CAS 863556-07-4 as a critical, differentiated member of your thiazole-benzamide SAR panel. Unlike unsubstituted (XLogP ~3.4) or difluoro analogs, its dual 4-methoxy substitution pattern (XLogP3=3.8, HBA=5) fills a unique lipophilicity and hydrogen-bonding niche. This compound is essential for mapping how incremental benzamide-ring electronics affect target binding, solubility, and permeability. With 7 rotatable bonds and drug-like Lipinski compliance, it is ready for computational screening libraries and medicinal chemistry derivatization. Ideal procurement in 50-250 mg quantities for fragment-growth strategies.

Molecular Formula C20H20N2O3S
Molecular Weight 368.45
CAS No. 863556-07-4
Cat. No. B2619360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide
CAS863556-07-4
Molecular FormulaC20H20N2O3S
Molecular Weight368.45
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C20H20N2O3S/c1-24-17-7-3-14(4-8-17)19(23)21-12-11-16-13-26-20(22-16)15-5-9-18(25-2)10-6-15/h3-10,13H,11-12H2,1-2H3,(H,21,23)
InChIKeyJUMRCOHBKKNOBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

863556-07-4 – 4-Methoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide Compound Identity and Procurement Baseline


4-Methoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide (CAS 863556-07-4, PubChem CID 7119217) is a synthetic thiazole-benzamide derivative with molecular formula C20H20N2O3S and molecular weight 368.5 g/mol [1]. The compound features a 1,3-thiazole core bearing a 4-methoxyphenyl substituent at the 2-position, linked via an ethylene spacer to a 4-methoxybenzamide moiety [1]. It belongs to a broader class of thiazole-containing benzamides that have attracted research interest as potential kinase inhibitor scaffolds and antiproliferative agents, though published quantitative biological data for this specific compound remain absent from the peer-reviewed literature as of the search date [1].

Why Generic Substitution of 863556-07-4 with In-Class Thiazole-Benzamide Analogs Is Not Supported by Evidence


The thiazole-benzamide scaffold represented by CAS 863556-07-4 spans a series of closely related analogs differing in benzamide-ring substitution (e.g., unsubstituted, 4-ethoxy, 3,4-dimethoxy, 2,6-difluoro, and 2-chloro-6-fluoro variants). Each substitution pattern confers distinct physicochemical properties—including lipophilicity (XLogP3 range: ~3.1 to ~4.3 across the series), hydrogen-bonding capacity, and steric bulk—that directly affect solubility, membrane permeability, metabolic stability, and target-binding potential [1]. The 4-methoxy substitution on both the thiazole-phenyl and benzamide rings of 863556-07-4 generates a unique computed XLogP3 of 3.8, placing it at a specific point within the series’ lipophilicity window [1]. Without head-to-head biological data across the series, any assumption of functional interchangeability between these analogs is unwarranted; procurement decisions must therefore be based on the compound’s distinct structural and physicochemical identity rather than assumed pharmacological equivalence [1].

Quantitative Differentiation Evidence for 863556-07-4 Versus Closest Structural Analogs


Lipophilicity (XLogP3) Differentiation: 863556-07-4 vs. Unsubstituted Benzamide Analog (CAS 863513-57-9)

The target compound 863556-07-4 possesses a computed XLogP3 of 3.8, a value 0.3–0.4 log units higher than the unsubstituted benzamide analog CAS 863513-57-9, which lacks the 4-methoxy group on the benzamide ring and has a molecular weight of 338.4 g/mol [1]. This difference in lipophilicity predicts measurably distinct partitioning behavior: at XLogP3 3.8, 863556-07-4 is expected to exhibit approximately 2-fold greater octanol-water partition relative to the des-methoxy analog, based on the logarithmic relationship between XLogP and partition coefficient [1]. This has direct implications for passive membrane permeability, protein binding, and formulation solvent selection in procurement workflows [1].

Physicochemical profiling Drug-likeness Permeability prediction

Hydrogen Bond Acceptor Count Differentiation: 863556-07-4 vs. 2,6-Difluoro Analog (CAS 863513-59-1)

863556-07-4 contains 5 hydrogen bond acceptor (HBA) atoms (three oxygen atoms, one nitrogen in the thiazole ring, and one amide carbonyl oxygen) and 1 hydrogen bond donor (HBD), compared to CAS 863513-59-1 (2,6-difluoro analog, C19H16F2N2O2S, MW 374.4 g/mol), which has 4 HBA atoms (two fluorine atoms replace one oxygen, but fluorine is a weaker HBA than methoxy oxygen) [1]. The additional strong HBA from the 4-methoxybenzamide oxygen in 863556-07-4 enhances aqueous solvation capacity relative to the difluoro analog, potentially improving solubility in polar protic solvents [1]. This HBA count difference is quantifiable and reproducible independent of any biological assay [1].

Hydrogen bonding Solubility Crystal engineering

Molecular Weight and Heavy Atom Count Differentiation Across the CAS-Series: Implications for Assay Stoichiometry and Dosing Calculations

The molecular weight of 863556-07-4 (368.5 g/mol) sits between the unsubstituted benzamide analog (CAS 863513-57-9, 338.4 g/mol, Δ = −30.1 g/mol) and the 3,4-dimethoxy analog (CAS 863556-01-8, estimated ~398.5 g/mol, Δ ≈ +30.0 g/mol) [1]. For a typical 10 mM DMSO stock solution preparation, this means 863556-07-4 requires 3.685 mg/mL, compared to 3.384 mg/mL for the unsubstituted analog and ~3.985 mg/mL for the dimethoxy analog—differences of 8–9% that are significant for high-precision quantitative pharmacology workflows [1]. Additionally, the heavy atom count of 863556-07-4 (26 non-hydrogen atoms) yields a ligand efficiency (LE) baseline distinct from its series neighbors, relevant for fragment-based screening procurement [1].

Molar mass Assay preparation Dosing accuracy

Evidence Gap Advisory: Absence of Published Comparative Biological Activity Data for 863556-07-4

A systematic search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, and Google Patents (conducted April 2026) failed to identify any peer-reviewed publication or patent containing quantitative IC50, EC50, Ki, Kd, or cellular activity data for 863556-07-4 [1]. Compounds from the broader thiazole-benzamide class have reported activities ranging from nanomolar Bcr-Abl kinase inhibition (thiazolamide-benzamide derivatives, RSC Advances 2019) to sub-nanomolar tubulin polymerization inhibition (SMART series, J. Med. Chem. 2009), but none of these datasets include the specific 4-methoxybenzamide substitution pattern of 863556-07-4 [2][3]. This evidence gap means that any biological performance claims for this compound relative to its analogs cannot be substantiated with current public data; procurement for biological studies must therefore be treated as exploratory [1].

Data transparency Risk assessment Procurement diligence

Recommended Procurement and Research Application Scenarios for 863556-07-4 Based on Available Evidence


Exploratory SAR Expansion of Thiazole-Benzamide Kinase Inhibitor Series

863556-07-4 is optimally procured as a candidate for structure-activity relationship (SAR) expansion of thiazole-benzamide kinase inhibitor series. Its 4-methoxybenzamide substitution pattern (XLogP3 = 3.8, HBA = 5) fills a specific lipophilicity and hydrogen-bonding niche within the CAS-series not occupied by the unsubstituted (XLogP3 ~3.4, HBA = 4) or difluoro (HBA = 4) analogs [1]. The compound can serve as a reference point for mapping how incremental changes in benzamide-ring electronics and polarity affect target binding, solubility, and permeability within this chemotype [1]. Procurement is recommended as part of a panel including CAS 863513-57-9, 863556-04-1, and 863513-59-1 to enable systematic property-activity correlation [1].

Computational Chemistry and In Silico Screening Library Construction

With its well-defined computed descriptors (MW 368.5, XLogP3 3.8, TPSA ~85 Ų estimated, 7 rotatable bonds), 863556-07-4 is suitable for inclusion in computational screening libraries targeting drug-like chemical space [1]. Its physicochemical profile meets all Lipinski Rule-of-Five criteria (MW < 500, XLogP < 5, HBD = 1 < 5, HBA = 5 < 10), making it a computationally tractable candidate for virtual screening against protein targets with complementary binding-site pharmacophores [1]. The compound’s 7 rotatable bonds confer moderate conformational flexibility that balances entropy costs with induced-fit binding potential [1].

Biochemical Assay Development Requiring Controlled Lipophilicity and Solubility Properties

For researchers developing biochemical assays where compound solubility in DMSO-aqueous buffer systems is critical, 863556-07-4 offers a defined lipophilicity profile (XLogP3 = 3.8) that predicts moderate aqueous solubility (~5–20 μM estimated range for compounds in this logP window) and excellent DMSO solubility (>30 mM typical for analogs in this MW range) [1]. Its 5 HBA atoms provide more solvation interaction sites than the 2,6-difluoro analog (CAS 863513-59-1, HBA = 4), potentially reducing aggregation and non-specific binding artifacts in biochemical assays [1]. Procurement for assay development should be accompanied by experimental solubility determination in the intended assay buffer [1].

Fragment-Based and Combinatorial Chemistry Building Block

863556-07-4 contains chemically accessible handles for further derivatization: the amide NH (HBD), the thiazole C-5 position, and the methoxy groups (potential demethylation to phenols). As a building block for combinatorial library synthesis, it offers 26 heavy atoms with a ligand efficiency baseline (LE ≈ 0.30–0.35 kcal/mol per heavy atom, assuming typical IC50 in the 1–10 μM range for unoptimized analogs) suitable for fragment-growth strategies [1]. Its procurement in quantities of 50–250 mg from reputable vendors enables downstream medicinal chemistry exploration while the core scaffold remains patent-expired and royalty-free for research use [1].

Quote Request

Request a Quote for 4-methoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.